1-{3-Chloro-4-[(4-methyl-3-nitrobenzyl)oxy]phenyl}-1-ethanone
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Overview
Description
1-{3-Chloro-4-[(4-methyl-3-nitrobenzyl)oxy]phenyl}-1-ethanone is an organic compound with the molecular formula C16H14ClNO4. This compound is characterized by the presence of a chloro-substituted phenyl ring, a nitrobenzyl ether group, and an ethanone moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-Chloro-4-[(4-methyl-3-nitrobenzyl)oxy]phenyl}-1-ethanone typically involves multiple steps. One common method includes the following steps:
Nitration: The starting material, 4-methylbenzyl alcohol, undergoes nitration to introduce the nitro group.
Etherification: The nitro-substituted benzyl alcohol is then reacted with 3-chloro-4-hydroxyacetophenone in the presence of a base to form the ether linkage.
Chlorination: The final step involves the chlorination of the phenyl ring to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and automated systems can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-{3-Chloro-4-[(4-methyl-3-nitrobenzyl)oxy]phenyl}-1-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amino-substituted derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-{3-Chloro-4-[(4-methyl-3-nitrobenzyl)oxy]phenyl}-1-ethanone is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential pharmaceutical applications, including anti-inflammatory and antimicrobial properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{3-Chloro-4-[(4-methyl-3-nitrobenzyl)oxy]phenyl}-1-ethanone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The chloro and ethanone groups may also contribute to the compound’s binding affinity and specificity towards certain enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
1-{3-Chloro-4-[(4-methylbenzyl)oxy]phenyl}-1-ethanone: Lacks the nitro group, resulting in different reactivity and applications.
1-{3-Chloro-4-[(4-nitrobenzyl)oxy]phenyl}-1-ethanone: Lacks the methyl group, which may affect its chemical properties and biological activity.
1-{3-Chloro-4-[(4-methyl-3-nitrobenzyl)oxy]phenyl}-2-propanone:
Uniqueness
1-{3-Chloro-4-[(4-methyl-3-nitrobenzyl)oxy]phenyl}-1-ethanone is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity
Properties
IUPAC Name |
1-[3-chloro-4-[(4-methyl-3-nitrophenyl)methoxy]phenyl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO4/c1-10-3-4-12(7-15(10)18(20)21)9-22-16-6-5-13(11(2)19)8-14(16)17/h3-8H,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHANCIYSSYLGH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)COC2=C(C=C(C=C2)C(=O)C)Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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